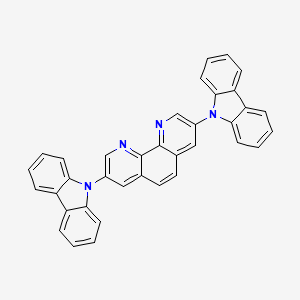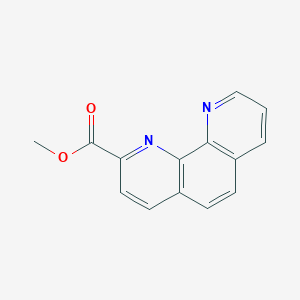![molecular formula C9H8N2O2 B1601729 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 80537-08-2](/img/structure/B1601729.png)
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
概要
説明
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has been widely studied in recent years due to its potential therapeutic applications. It is a pyrazolopyridine derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation. In
科学的研究の応用
Synthesis and Tautomerism
Research on 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid primarily involves its synthesis and tautomerism. For instance, Ochi et al. (1976) synthesized 2-hydroxypyrazolo[1,5-a]pyridine and studied its various reactions, including nitrosation, nitration, and bromination, highlighting its preference for modification at the C-3 position (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Electrophilic Substitution Reactions
Brown and McGeary (1994) focused on the N-alkylation and electrophilic substitution reactions of 2-methylpyrazolo[1,5-a]pyridin-5-ol and related compounds. Their work demonstrated a preference for 3-substitution and 3,4-disubstitution in these reactions (Brown & McGeary, 1994).
Fluorination Studies
The fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids was explored by Alieva and Vorob’ev (2020), who observed the formation of 3-fluoropyrazolo[1,5-a]pyridine derivatives, indicating potential for further chemical transformations (Alieva & Vorob’ev, 2020).
Binding Affinity and QSAR Studies
Manetti et al. (2005) synthesized 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters and evaluated their binding affinity at various adenosine receptors, contributing to the understanding of structure-affinity relationships in this class of compounds (Manetti et al., 2005).
Analgesic Properties
Gaston et al. (1996) investigated the synthesis and analgesic properties of 4-arylhydrazone 1-H pyrazole[3,4-b]pyridine derivatives, indicating the potential pharmacological applications of these compounds (Gaston, Dias, Freitas, Miranda AlP, & Barrerio, 1996).
特性
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13)7-4-2-3-5-11(7)10-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDIACCVSJFNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512050 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
80537-08-2 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

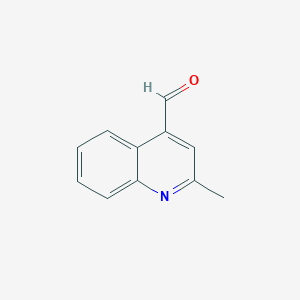


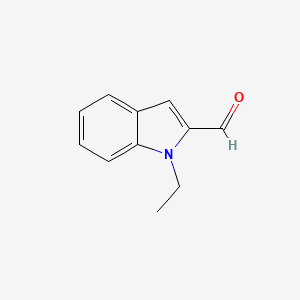

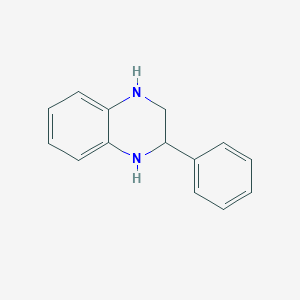


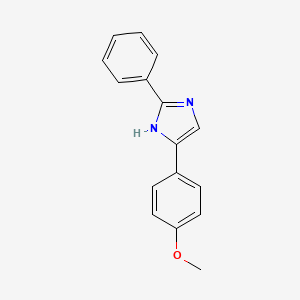
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1601662.png)
![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)

